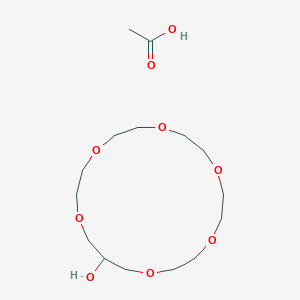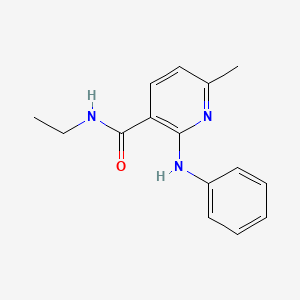
Nicotinamide, 2-anilino-N-ethyl-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinamide, 2-anilino-N-ethyl-6-methyl- is a derivative of nicotinamide, which is a form of vitamin B3 This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, 2-anilino-N-ethyl-6-methyl- can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with aniline in the presence of a base such as pyridine and a catalyst like para-toluenesulfonic acid under reflux conditions. This method typically requires long reaction times and the use of non-green solvents like DMF or xylene .
An alternative, more environmentally friendly method involves a solvent-free and catalyst-free synthesis. This approach uses primary aromatic amines and results in high yields, short reaction times, and a simpler work-up process .
Industrial Production Methods
Industrial production of Nicotinamide, 2-anilino-N-ethyl-6-methyl- often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The solvent-free and catalyst-free method is particularly attractive for industrial applications due to its green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Nicotinamide, 2-anilino-N-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Nicotinamide, 2-anilino-N-ethyl-6-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Nicotinamide, 2-anilino-N-ethyl-6-methyl- involves its interaction with various molecular targets and pathways. It is known to influence cellular energy metabolism, DNA repair, and transcription regulation . The compound’s effects are mediated through its role in the synthesis of NAD+ and its involvement in redox reactions and energy production in cells .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylnicotinamide: A methylated derivative of nicotinamide with similar biological activities.
Nicotinamide: The parent compound, widely used as a dietary supplement and in skincare products.
Uniqueness
Nicotinamide, 2-anilino-N-ethyl-6-methyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its efficacy in certain applications compared to its analogs.
Conclusion
Nicotinamide, 2-anilino-N-ethyl-6-methyl- is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it a valuable subject of study for researchers and industry professionals alike.
Propiedades
Número CAS |
78593-73-4 |
|---|---|
Fórmula molecular |
C15H17N3O |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2-anilino-N-ethyl-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H17N3O/c1-3-16-15(19)13-10-9-11(2)17-14(13)18-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,16,19)(H,17,18) |
Clave InChI |
DBPJBGGAFKSAML-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=C(N=C(C=C1)C)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


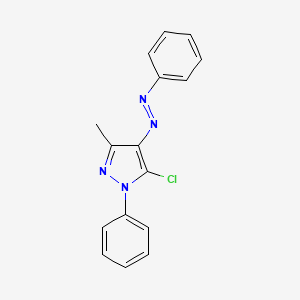
![3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid](/img/structure/B14435633.png)

![[1-(2-Chloroacetamido)ethyl]phosphonic acid](/img/structure/B14435642.png)
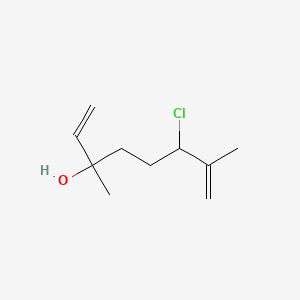
![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)
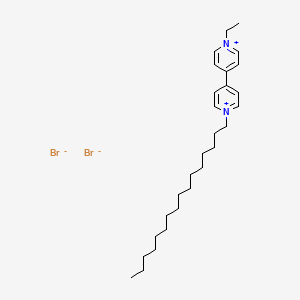

![7-Phenyl-4H-thieno[3,2-d][1,2]diazepine](/img/structure/B14435683.png)


![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
![N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide](/img/structure/B14435707.png)
